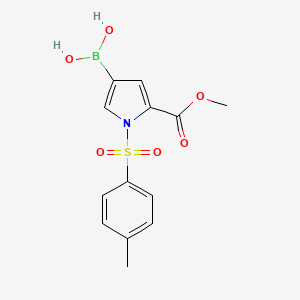

(5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid

Description

Properties

IUPAC Name |

[5-methoxycarbonyl-1-(4-methylphenyl)sulfonylpyrrol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO6S/c1-9-3-5-11(6-4-9)22(19,20)15-8-10(14(17)18)7-12(15)13(16)21-2/h3-8,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUJDNBFRQOHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C(=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730507 | |

| Record name | [5-(Methoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916177-00-9 | |

| Record name | [5-(Methoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid CAS 916177-00-9

An In-Depth Technical Guide to (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid (CAS 916177-00-9): A Keystone Building Block for Modern Drug Discovery

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable building block in contemporary organic synthesis and medicinal chemistry. Its structure, which combines a pyrrole core, a boronic acid moiety, a stabilizing tosyl group, and a methoxycarbonyl group, makes it an exceptionally versatile reagent. Pyrrole-containing analogues are a significant source of biologically active compounds, and boronic acids have seen a surge in use within drug discovery, evidenced by several FDA-approved drugs.[1][2] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of this compound's properties, explains the rationale behind its application in key reactions, and offers a detailed protocol for its use.

Physicochemical and Structural Analysis

The utility of this compound stems directly from the interplay of its constituent functional groups. Understanding the role of each component is critical to harnessing the molecule's full synthetic potential.

Key Properties Summary

A summary of the compound's essential properties is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 916177-00-9 | [3][4][5] |

| Molecular Formula | C13H14BNO6S | [3][4][6] |

| Molecular Weight | 323.13 g/mol | [4][5] |

| Boiling Point | 578.2 ± 60.0 °C (Predicted) | [7] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][6] |

Structural Deep Dive: The Role of Each Functional Group

-

Pyrrole Core: The five-membered aromatic pyrrole ring is a ubiquitous scaffold in natural products and pharmaceuticals, prized for its diverse biological activities. However, the electron-rich nature of the basic pyrrole ring can make it prone to oxidative degradation and uncontrolled electrophilic substitution.[8]

-

N-Tosyl Group (p-Toluenesulfonyl): The tosyl group serves a dual purpose. Firstly, it acts as a robust protecting group for the pyrrole nitrogen, preventing N-deprotonation and unwanted side reactions.[8][9] Secondly, as a potent electron-withdrawing group, it deactivates the pyrrole ring, enhancing its stability and providing regiochemical control during subsequent functionalization.[9] This deactivation tempers the high reactivity of the pyrrole, allowing for more predictable and high-yielding transformations.

-

Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's utility in cross-coupling chemistry. Boronic acids are essential partners in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds.[10] Their low toxicity, broad commercial availability, and stability make them ideal reagents for complex molecule synthesis.[10]

-

Methoxycarbonyl Group (-CO₂Me): This ester group is also an electron-withdrawing substituent, further modulating the electronic properties of the pyrrole ring. It can serve as a synthetic handle for further derivatization, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11] This reaction facilitates the formation of a C-C bond between the pyrrole ring (at the C3 position) and a variety of aryl or heteroaryl halides (or triflates), providing efficient access to complex biaryl structures that are often key to biological activity.[12]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[13]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: A Self-Validating System

The following protocol describes a representative Suzuki-Miyaura coupling. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

-

Dioxane and Water (4:1 v/v)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Methodology:

-

Reagent Preparation & Inerting (The 'Why'): To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and Cesium Carbonate (2.0 equiv.). The use of a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. Cesium carbonate is a highly effective base for this reaction, promoting the formation of the active boronate species.[11] The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation.

-

Solvent & Catalyst Addition (The 'Why'): Degassed solvents (Dioxane/Water, 4:1) are added via syringe. The solvent mixture is chosen to dissolve both the organic reagents and the inorganic base. Water is essential for dissolving the base and plays a role in the catalytic cycle. After the solids are suspended, the Pd(PPh₃)₄ catalyst (5 mol%) is added. The catalyst should be added last, under a positive pressure of inert gas, to minimize its exposure to air.[11]

-

Reaction Execution (The 'Why'): The reaction mixture is heated to 90 °C with vigorous stirring.[11] The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps, at a reasonable rate. The reaction progress is monitored by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up & Quenching (The 'Why'): After cooling to room temperature, the reaction is quenched by adding water and diluted with an organic solvent like ethyl acetate. The aqueous quench removes the inorganic base and salts.

-

Extraction & Purification (The 'Why'): The mixture is transferred to a separatory funnel, and the organic layer is washed with water and brine to remove residual base and water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to isolate the desired coupled product. This final step is essential to remove unreacted starting materials, catalyst residues, and reaction byproducts.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Synthesis and Safe Handling

While this document focuses on the application of the title compound, a brief note on its synthesis is relevant. Such molecules are typically prepared through a multi-step sequence that may involve an initial Paal-Knorr pyrrole synthesis to form the core ring structure, followed by N-tosylation and a subsequent regioselective borylation or a lithium-halogen exchange followed by quenching with a boron electrophile.[15]

Safe Handling and Storage:

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

Storage: The compound is sensitive to air and moisture. It must be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term stability, refrigeration at 2-8°C is recommended.[3][6]

Conclusion

This compound is a sophisticated and powerful chemical tool. The strategic placement of its functional groups provides a balance of stability and reactivity, making it an ideal building block for introducing the 1-tosyl-5-(methoxycarbonyl)pyrrol-3-yl moiety into complex molecular architectures. Its primary role in Suzuki-Miyaura cross-coupling reactions empowers researchers in drug discovery and materials science to construct novel compounds with high efficiency and control. A thorough understanding of the principles outlined in this guide will enable scientists to leverage this reagent to its fullest potential.

References

- This compound. Porphyrin-Systems.

- This compound. Lead Sciences.

- 5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl-3-boronic acid synthesis. ChemicalBook.

- 5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl-3-boronic acid CAS 916177-00-9. GuideChem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.

- 1-Tosylpyrrole Chemical Reagent for Research. Benchchem.

- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Str

- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. NIH.

- Pyrrole synthesis. Organic Chemistry Portal.

- Design and discovery of boronic acid drugs. PubMed.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.

- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- This compound. Hairui Chemical.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl-3-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid_916177-00-9_Hairui Chemical [hairuichem.com]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

- 7. 5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl-3-boronic acid CAS#: 916177-00-9 [chemicalbook.com]

- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Pyrrole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyrrole Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyrrole ring is a privileged structure, appearing in a vast array of natural products and synthetic compounds with significant biological activity. The strategic functionalization of this ring system allows for the precise construction of complex molecular architectures. (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid (CAS 916177-00-9) represents a highly valuable and versatile building block for this purpose.[1][2][3]

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate. The molecule's utility is derived from its trifecta of functional groups:

-

The N-Tosyl Group: This robust electron-withdrawing group serves as an essential protecting group for the pyrrole nitrogen. It prevents unwanted N-H reactivity, such as deprotonation or side reactions, and modulates the electronic properties of the pyrrole ring, influencing the regioselectivity of subsequent transformations.[4][5]

-

The C3-Boronic Acid: This functional group is the cornerstone of its utility, enabling participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This powerful C-C bond-forming reaction is a staple in drug discovery for assembling biaryl and heteroaryl-aryl structures.[8][9]

-

The C5-Methoxycarbonyl Group: This ester provides a critical synthetic handle for further derivatization, such as amidation or reduction, allowing for the extension of the molecular framework post-coupling.

This document elucidates a multi-step synthesis, focusing on the causality behind experimental choices, from the selection of starting materials to the rationale for specific reaction conditions, providing a field-proven protocol for its preparation.

Overall Synthetic Strategy: A Regioselective Functionalization Approach

The synthesis of this compound is best approached through a sequence of regioselective functionalization steps on a pre-formed pyrrole core. Direct C-H borylation of an N-tosyl pyrrole is challenging due to the preferential reactivity at the C2 and C5 positions (alpha to the nitrogen).[10][11] Therefore, a more controlled and reliable strategy involves a halogen-metal exchange to precisely install the boron moiety at the C3 position.

The proposed pathway begins with the N-tosylation of 3-iodopyrrole, followed by regioselective introduction of the methoxycarbonyl group at the C5 position. The final key transformation is a low-temperature iodine-lithium exchange, followed by trapping the resulting organolithium species with a borate ester and subsequent hydrolysis to yield the target boronic acid.

Mechanistic Considerations & Rationale

Step 1: N-Tosylation The initial protection of the pyrrole nitrogen is critical. The N-H proton is acidic and would be immediately deprotonated by the organolithium reagents used in subsequent steps. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the pyrrole, generating the corresponding sodium salt. This anion then acts as a nucleophile, displacing the chloride from p-toluenesulfonyl chloride (TsCl) to form the stable, N-protected intermediate.

Step 2: Regioselective C5-Esterification With the nitrogen protected, the C-H protons become the most acidic sites. The C2 and C5 positions alpha to the nitrogen are significantly more acidic than the C3 and C4 positions. In the 1-tosyl-3-iodopyrrole substrate, the C2 and C5 positions are available for deprotonation. The bulky iodine atom at C3 may sterically hinder the approach of the base to the C2 position, favoring lithiation at the C5 position. Using a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) generates the C5-lithiated species, which is then quenched with methyl chloroformate to install the ester group.

Step 3: Halogen-Metal Exchange and Borylation This is the pivotal step for installing the boronic acid group at the desired C3 position. Halogen-metal exchange is a rapid and highly efficient reaction, particularly with organolithiums and aryl iodides. At -78 °C, n-BuLi preferentially reacts with the carbon-iodine bond over abstracting a ring proton or attacking the ester group. This generates a new organolithium intermediate with the lithium atom at the C3 position. This nucleophilic species readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃). This forms a boronate complex, which upon acidic workup, hydrolyzes to the final this compound. The low temperature is crucial to maintain the stability of the organolithium intermediates and prevent unwanted side reactions.[12][13]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

| Step | Reaction | Reagents & Molar Equivalents | Key Parameters | Anticipated Yield |

| 1 | N-Tosylation | 3-Iodopyrrole (1.0 eq), NaH (60% disp., 1.2 eq), TsCl (1.1 eq) | THF, 0 °C to RT, 4h | 85-95% |

| 2 | C5-Esterification | 1-Tosyl-3-iodopyrrole (1.0 eq), n-BuLi (1.1 eq), Methyl Chloroformate (1.2 eq) | THF, -78 °C, 2h | 70-80% |

| 3 | Borylation | Methyl 1-tosyl-3-iodo-1H-pyrrole-5-carboxylate (1.0 eq), n-BuLi (1.1 eq), B(O-iPr)₃ (1.5 eq) | THF, -78 °C, 2h | 65-75% |

Step 1: Synthesis of 1-Tosyl-3-iodopyrrole

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-iodopyrrole (1.0 eq) in anhydrous THF dropwise to the suspension over 30 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 4 hours. Monitor completion by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-tosyl-3-iodopyrrole as a solid.

Step 2: Synthesis of Methyl 1-tosyl-3-iodo-1H-pyrrole-5-carboxylate

-

Dissolve 1-tosyl-3-iodopyrrole (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Add methyl chloroformate (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to afford the desired ester.

Step 3: Synthesis of this compound

-

Dissolve methyl 1-tosyl-3-iodo-1H-pyrrole-5-carboxylate (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete halogen-metal exchange.

-

Add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

-

Cool the reaction to 0 °C and acidify to pH ~2 with 1 M HCl.

-

Stir vigorously for 1-2 hours to complete the hydrolysis of the boronate ester.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., diethyl ether/hexane) to yield the final product as a white or off-white solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

¹H NMR: Confirmation of the pyrrole ring protons with characteristic shifts and coupling constants. The disappearance of the C3-H signal after iodination and the appearance of new signals for the tosyl and methoxycarbonyl groups are key indicators. In the final product, a broad singlet corresponding to the B(OH)₂ protons may be observed.

-

¹³C NMR: Appearance of carbons corresponding to the tosyl, methoxycarbonyl, and C-B bonded carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the product.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the C3 position of the pyrrole and an sp²-hybridized carbon of an aryl or heteroaryl halide/triflate.

A typical reaction involves a palladium(0) catalyst, a suitable ligand (e.g., a phosphine), and a base in a mixture of organic solvent and water.[4][7] The reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for late-stage functionalization in drug development programs.

Conclusion

The synthesis of this compound via a regioselective, multi-step sequence is a robust and reliable strategy. By leveraging established principles of heterocyclic chemistry, including N-protection and directed halogen-metal exchange, this valuable building block can be prepared efficiently. Its unique combination of a protected pyrrole core, a versatile ester handle, and a reactive boronic acid function makes it an indispensable tool for synthetic chemists aiming to construct complex, pyrrole-containing molecules for pharmaceutical and material science applications.

References

- Vertex AI Search was used to gener

-

Anderson, K. W., et al. (2006). The Development of a Second-Generation Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 45(39), 6523-6527. Available at: [Link]

-

Coombs, J. R., et al. (2010). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry, 14(19), 2158-2184. Available at: [Link]

-

Aggarwal, V. K., et al. (2017). A user's guide to lithiation–borylation. University of Bristol. Available at: [Link]

-

ResearchGate. (2015). Can anyone guide in synthesis of pyrrole boronic acid ester? Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3821-3831. Available at: [Link]

-

Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841-6844. Available at: [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(2), 295-348. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Blair, D. J., & Aggarwal, V. K. (2017). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. The Journal of Organic Chemistry, 82(17), 9199-9208. Available at: [Link]

-

Hairui Chemical. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). N-Tosyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

-

van Leusen, A. M., et al. (1977). A new synthesis of pyrroles from tosylmethylisocyanide and activated olefins. Tetrahedron Letters, 18(27), 2367-2368. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of N-Tosyl-3-pyrrolecarboxylic Acid in Modern Organic Synthesis. Retrieved from [Link]

-

SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid. Retrieved from [Link]

Sources

- 1. 5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl-3-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid_916177-00-9_Hairui Chemical [hairuichem.com]

- 3. 5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl-3-boronic acid price,buy Formaldehyde,Formaldehyde supplier-Shanghai AngewChem Co., Ltd. [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uop.edu.pk [uop.edu.pk]

- 12. scispace.com [scispace.com]

- 13. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid: A Key Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyrrole-Based Boronic Acids in Chemical Innovation

The strategic incorporation of boron-containing moieties into heterocyclic scaffolds has revolutionized the landscape of organic synthesis and medicinal chemistry. Among these, pyrrole-based boronic acids have emerged as particularly valuable building blocks due to their prevalence in biologically active natural products and pharmaceuticals. This guide focuses on the molecular structure, properties, synthesis, and applications of a highly functionalized derivative: (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid.

The presence of a boronic acid group at the C3 position, a methoxycarbonyl group at C5, and a protecting tosyl group on the nitrogen atom imbues this molecule with a unique combination of stability and reactivity. This strategic arrangement makes it an ideal substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex molecular architectures. For drug development professionals, this compound offers a versatile platform for generating libraries of novel pyrrole-containing compounds for biological screening. For researchers and synthetic chemists, it represents a reliable and adaptable tool for the synthesis of targeted molecules with potential applications in materials science and catalysis. This guide will provide a comprehensive overview of this important reagent, from its fundamental molecular characteristics to its practical applications in the laboratory.

Molecular Structure and Physicochemical Properties

This compound is a white crystalline solid. The key to its utility lies in its well-defined molecular architecture, which features a planar, five-membered pyrrole ring.

Key Structural Features:

-

Pyrrole Core: A five-membered aromatic heterocycle containing one nitrogen atom.

-

Boronic Acid Group (-B(OH)₂): Located at the C3 position of the pyrrole ring, this functional group is the reactive center for cross-coupling reactions.

-

Methoxycarbonyl Group (-COOCH₃): Positioned at the C5 position, this electron-withdrawing group can influence the reactivity of the pyrrole ring and provides a handle for further synthetic modifications.

-

Tosyl Group (-SO₂C₆H₄CH₃): Attached to the pyrrole nitrogen, this bulky electron-withdrawing group serves as a robust protecting group, preventing unwanted side reactions at the nitrogen atom and enhancing the stability of the molecule.

A summary of its key physicochemical properties is provided in the table below:

| Property | Value | Reference |

| CAS Number | 916177-00-9 | [1][2] |

| Molecular Formula | C₁₃H₁₄BNO₆S | [1][2] |

| Molecular Weight | 323.13 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Reactivity: A Strategic Approach

Proposed Synthetic Pathway

The synthesis logically proceeds through three key stages:

-

Formation of the Pyrrole Core: Synthesis of methyl 1H-pyrrole-3-carboxylate.

-

N-Protection: Tosylation of the pyrrole nitrogen to yield methyl 1-tosyl-1H-pyrrole-3-carboxylate.

-

Boronation: Introduction of the boronic acid moiety at the C5 position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are detailed, self-validating protocols for each step of the proposed synthesis. These are based on established methodologies for similar transformations.

Step 1: Synthesis of Methyl 1H-pyrrole-3-carboxylate

This precursor can be synthesized via several established methods for constructing pyrrole rings. One common approach is the Paal-Knorr pyrrole synthesis.

-

Causality: The Paal-Knorr synthesis is a reliable method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.

Step 2: N-Tosylation to Yield Methyl 1-tosyl-1H-pyrrole-3-carboxylate

The protection of the pyrrole nitrogen is crucial for controlling the regioselectivity of the subsequent boronation step.

-

Protocol:

-

To a solution of methyl 1H-pyrrole-3-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

-

Stir the mixture for 30 minutes to facilitate the deprotonation of the pyrrole nitrogen.

-

Slowly add a solution of tosyl chloride (TsCl) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield methyl 1-tosyl-1H-pyrrole-3-carboxylate.

-

-

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, where the disappearance of the N-H proton signal and the appearance of the characteristic signals for the tosyl group will be observed.

Step 3: Boronation at the C5 Position

The final step involves the regioselective introduction of the boronic acid group. Directed ortho-metalation is a powerful strategy for this transformation.

-

Causality: The tosyl group directs the deprotonation to the adjacent C2 and C5 positions. In this case, with the C3 and C4 positions being less acidic, and the C2 position being sterically hindered by the adjacent tosyl group, lithiation is expected to occur preferentially at the C5 position.

-

Protocol:

-

Dissolve methyl 1-tosyl-1H-pyrrole-3-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add a trialkyl borate, typically triisopropyl borate (B(O-iPr)₃), dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The boronic acid can be purified by recrystallization or by forming the pinacol ester derivative for easier handling and purification by column chromatography, followed by deprotection.

-

-

Self-Validation: The formation of the boronic acid can be confirmed by mass spectrometry, which will show the expected molecular ion peak. ¹¹B NMR spectroscopy can also be used to confirm the presence of the boron atom.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a key intermediate in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of the pyrrole core with a wide variety of aryl, heteroaryl, or vinyl halides and triflates.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that has become indispensable in both academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic materials.

Caption: General scheme of the Suzuki-Miyaura coupling reaction using the title compound.

Significance in Drug Discovery:

Many biologically active compounds contain a pyrrole scaffold. The ability to readily introduce diverse substituents at the C3 position via Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for high-throughput screening. This approach is instrumental in structure-activity relationship (SAR) studies, where the effect of different substituents on the biological activity of a lead compound is investigated. Boronic acids and their derivatives are key components in the synthesis of a number of approved drugs, highlighting their importance in medicinal chemistry.[3]

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl/heteroaryl/vinyl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Causality in Protocol Choices:

-

Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction and depends on the specific substrates being used.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent: The solvent system is chosen to ensure the solubility of all reactants and reagents.

Conclusion

This compound is a highly valuable and versatile building block in modern organic chemistry. Its carefully designed structure, featuring a reactive boronic acid moiety, a modifiable ester group, and a robust N-protecting group, makes it an ideal substrate for the construction of complex pyrrole-containing molecules. The ability to utilize this compound in reliable and high-yielding Suzuki-Miyaura cross-coupling reactions provides chemists with a powerful tool for the synthesis of novel compounds with potential applications in drug discovery, materials science, and beyond. As the demand for sophisticated molecular architectures continues to grow, the importance of well-defined and strategically functionalized building blocks like this boronic acid derivative will undoubtedly increase.

References

-

Lead Sciences. This compound. Available from: [Link]

-

Silva, M., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

Maehara, T., Kanno, R., Yokoshima, S., & Fukuyama, T. (2012). A Method for the Preparation of N-Acylpyrroles. Organic Letters, 14(7), 1946-1948. Available from: [Link]

-

Anzenbacher Jr, P., Jursíková, K., Shriver, J. A., Miyaji, H., Lynch, V. M., Sessler, J. L., & Gale, P. A. (2000). Lithiation of meso-octamethylcalix[3]pyrrole: a general route to C-Rim monosubstituted calix[3]pyrroles. The Journal of Organic Chemistry, 65(22), 7641-7645. Available from: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

-

PubChem. methyl 1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. methyl 1H-pyrrole-3-carboxylate. Available from: [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available from: [Link]

-

MDPI. 1-Phenyl-3-tosyl-1H-pyrrole. Available from: [Link]

-

ResearchGate. The synthesis of 1-tosyl-1H-pyrrole. Available from: [Link]

-

ChemBK. N-Tosyl-1H-pyrrole-3-carboxylic acid. Available from: [Link]

-

JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

-

NIH. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

CoreSyn. 916177-00-9,5-(Methoxycarbonyl). Available from: [Link]

Sources

An In-Depth Technical Guide to the Electron-Withdrawing Effects on Pyrrole Boronic Acid Reactivity

Executive Summary

Substituted pyrrolic scaffolds are foundational motifs in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for their elaboration, with pyrrole boronic acids serving as key building blocks. The introduction of electron-withdrawing groups (EWGs) such as nitro, ester, or cyano moieties onto the pyrrole ring profoundly alters its chemical behavior. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the nuanced effects these groups exert on the synthesis, stability, and reactivity of pyrrole boronic acids. We will explore how EWGs modulate the electronic landscape of the pyrrole core, discuss robust synthetic strategies to access these valuable reagents, and dissect their performance in the Suzuki-Miyaura catalytic cycle. The core challenge lies in balancing the modified reactivity against the increased propensity for decomposition pathways like protodeboronation, a critical consideration for successful and reproducible synthetic outcomes.

The Electronic Landscape of the Pyrrole Ring

The pyrrole ring is classically defined as a π-excessive heteroaromatic system. The nitrogen lone pair participates in the 6π-electron aromatic system, leading to a high electron density distributed across the carbon atoms. This inherent electron-rich nature makes the pyrrole nucleus highly nucleophilic and susceptible to electrophilic attack, primarily at the α-positions (C2 and C5).

The introduction of an electron-withdrawing group fundamentally perturbs this electronic environment. By pulling electron density away from the ring through inductive (-I) and/or resonance (-M) effects, an EWG diminishes the nucleophilicity of the pyrrole. This has several critical consequences:

-

Acidity: The Lewis acidity of the boronic acid moiety is increased. An EWG on the pyrrole ring makes the boron atom more electron-deficient and thus a stronger Lewis acid.

-

Nucleophilicity: The carbon atom bearing the boronic acid (the ipso-carbon) becomes less nucleophilic. This directly impacts the transmetalation step of the Suzuki-Miyaura coupling, which is often rate-determining.[1]

-

Stability: The C-B bond can become more susceptible to cleavage, particularly through protodeboronation, a common decomposition pathway for heteroaryl boronic acids.[2]

Synthesis of Electron-Deficient Pyrrole Boronic Acids & Esters

The synthesis of pyrrole boronic acids, particularly those bearing EWGs, requires careful strategic planning to manage the reactivity of the pyrrole NH and the potential instability of the final product. Converting the boronic acid to its pinacol ester is standard practice, as it enhances stability and simplifies purification.[3]

The Critical Role of N-Protection

The acidic proton on the pyrrole nitrogen (pKa ≈ 17-18) is incompatible with many organometallic reagents used in borylation, such as Grignard or organolithium reagents. Therefore, protection of the nitrogen is almost always a prerequisite.[3] The choice of protecting group is crucial, as it must be stable to the borylation conditions and, ideally, remain in place during the subsequent Suzuki-Miyaura coupling.

-

Boc (tert-butoxycarbonyl): A common choice, robust under basic conditions but can be labile in acidic media.[3]

-

SEM (2-(trimethylsilyl)ethoxymethyl): Offers excellent stability under Suzuki-Miyaura conditions and is a reliable choice for multi-step sequences.[4]

-

Sulfonyl Groups (e.g., -SO₂Ph): These groups are strongly electron-withdrawing themselves, further deactivating the pyrrole ring, which can be beneficial for controlling regioselectivity in some reactions.[5]

Synthetic Methodologies

Methodology 1: Miyaura Borylation of Halogenated Pyrroles

For pyrroles bearing functional groups sensitive to strongly basic or nucleophilic conditions (e.g., esters, nitriles), the palladium-catalyzed Miyaura borylation is the method of choice. This reaction couples a halo-pyrrole with a boron source, typically bis(pinacolato)diboron (B₂pin₂), under relatively mild conditions.[3][6]

Methodology 2: Halogen-Metal Exchange and Borylation

For substrates lacking sensitive functional groups, traditional halogen-metal exchange followed by quenching with a borate ester is a viable route. This typically involves treating an N-protected bromo- or iodo-pyrrole with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures, followed by the addition of trialkyl borate (e.g., B(OiPr)₃ or B(OMe)₃) and subsequent hydrolysis or direct esterification with pinacol. Care must be taken, as lithiation of pyrroles can be complicated by the presence of certain EWGs.[3]

Stability and Handling: The Challenge of Protodeboronation

A significant challenge in working with heteroaryl boronic acids, especially electron-deficient ones, is their susceptibility to protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond.[7] This process can occur under both acidic and basic conditions and is often accelerated by elevated temperatures.[2][8]

The rate of protodeboronation is highly pH-dependent. For electron-deficient systems, pathways involving transient aryl anion-like species can become significant.[9] The increased Lewis acidity of the boron center in EWG-substituted pyrroles can also influence interactions with solvent or base, potentially opening additional decomposition pathways.

Best Practices for Mitigating Instability:

-

Use Boronate Esters: Pinacol esters are significantly more stable to protodeboronation and general decomposition than the corresponding free boronic acids.[10]

-

Anhydrous Conditions: Minimize contact with water, especially under basic conditions, during both reaction setup and workup.

-

In Situ Generation: Where possible, generate and use the boronic acid/ester immediately without prolonged storage.

-

Careful Base Selection: Use the mildest base effective for the Suzuki-Miyaura coupling (e.g., K₂CO₃, K₃PO₄, or KF) to avoid overly harsh conditions that promote decomposition.[4]

Reactivity in Suzuki-Miyaura Cross-Coupling

The electronic nature of both coupling partners dictates the efficiency of the Suzuki-Miyaura reaction. The general rule of thumb is that the reaction is fastest between an electron-rich organoboron reagent and an electron-deficient organohalide.[11] Placing an EWG on the pyrrole boronic acid runs counter to this ideal, presenting a synthetic challenge.

Mechanistic Considerations: Impact on the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12]

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond. This step is generally favored by electron-withdrawing groups on the aryl halide.[11]

-

Transmetalation: This is the transfer of the organic group (the pyrrole) from boron to palladium. It is often the rate-limiting step and requires activation of the boronic acid by a base to form a more nucleophilic boronate species. An EWG on the pyrrole ring decreases the nucleophilicity of the ipso-carbon, which can significantly slow this transfer.[1]

-

Reductive Elimination: The two organic partners are eliminated from the palladium(II) center, forming the new C-C bond and regenerating the palladium(0) catalyst.

The primary consequence of an EWG on the pyrrole boronic acid is the retardation of the transmetalation step. Overcoming this sluggish step is the key to achieving efficient coupling.

Empirical Data and Optimization Strategies

While direct comparative studies on EWG-substituted pyrrole boronic acids are scarce, data from the coupling of a bromopyrrole with various substituted arylboronic acids provide valuable insight. In these cases, arylboronic acids with strong EWGs like -NO₂ and -CF₃ can still provide good to excellent yields, demonstrating that the reaction is highly tolerant, provided the conditions are optimized.[4]

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Ar Substituent | Yield (%)[4] |

| 1 | Phenylboronic acid | -H | 95 |

| 2 | 4-Chlorophenylboronic acid | 4-Cl (weak EWG) | 91 |

| 3 | 2-Chlorophenylboronic acid | 2-Cl (weak EWG) | 93 |

| 4 | 4-Nitrophenylboronic acid | 4-NO₂ (strong EWG) | 87 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ (strong EWG) | 85 |

| 6 | 4-Methoxyphenylboronic acid | 4-OMe (EDG) | 77 |

| 7 | 2-Methoxyphenylboronic acid | 2-OMe (EDG) | 87 |

The data in Table 1 show that even with strong EWGs on the boronic acid partner, high yields are achievable. This success underscores the importance of proper catalyst and condition selection when dealing with electronically challenging substrates.

Strategies for Coupling Electron-Deficient Pyrrole Boronates:

-

Catalyst/Ligand Choice: Standard Pd(PPh₃)₄ can be effective, but for more challenging couplings (e.g., with aryl chlorides or other deactivated partners), more advanced catalyst systems are recommended. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are designed to accelerate both oxidative addition and reductive elimination and can be highly effective.[13]

-

Base Selection: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often superior to Na₂CO₃ for difficult couplings, as it can more effectively promote the formation of the active boronate species required for transmetalation.

-

Temperature: While higher temperatures can increase reaction rates, they also accelerate decomposition. Microwave heating can be advantageous, as it allows for rapid heating to the target temperature, potentially minimizing the time the reagents are exposed to degradative conditions.

Experimental Protocols

The following protocols provide a validated workflow for the synthesis and application of an electron-deficient pyrrole boronate ester.

Protocol 1: Synthesis of an N-Protected Halo-Pyrrole Precursor

(Adapted from literature procedures for N-protection and halogenation)

Reaction: Synthesis of Ethyl 5-bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylate.

-

N-Protection: To a solution of ethyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected pyrrole, which is often used without further purification.

-

Bromination: Dissolve the crude N-Boc pyrrole in anhydrous THF and cool the solution to -78 °C under an argon atmosphere. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, ensuring the internal temperature remains below -70 °C. Stir the reaction at -78 °C for 2-3 hours.

-

Purification: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Miyaura Borylation to Synthesize an Electron-Deficient Pyrrole Pinacol Boronate Ester

Reaction: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate.

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the bromo-pyrrole from Protocol 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent and Reaction: Add anhydrous 1,4-dioxane via syringe. Degas the mixture with argon for 15 minutes. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired boronate ester.

Protocol 3: Suzuki-Miyaura Cross-Coupling with an Electron-Deficient Pyrrole Boronate

(Adapted from Zhang, H. et al., 2019)[4]

Reaction: Coupling of the boronate ester from Protocol 2 with 4-bromoanisole.

-

Reaction Setup: To a microwave vial, add the pyrrole boronate ester (1.2 eq), 4-bromoanisole (1.0 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

-

Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

-

Reaction: Seal the vial and heat to 100 °C (conventional heating) or 120 °C (microwave heating) for the appropriate time (monitor by TLC/LC-MS, typically 1-12 hours).

-

Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the coupled product.

Conclusion & Future Outlook

The presence of electron-withdrawing groups on pyrrole boronic acids introduces a fascinating dichotomy. While these groups can deactivate the pyrrole ring towards the crucial transmetalation step in Suzuki-Miyaura coupling, they are indispensable for tuning the electronic and pharmacological properties of the target molecules. This guide has demonstrated that through careful strategic design—primarily involving robust N-protection and the use of stable boronate esters—and the rational selection of modern catalytic systems, these challenging substrates can be effectively synthesized and utilized. The key to success lies in understanding the underlying mechanistic principles and choosing reaction conditions that favor the desired coupling pathway over competing decomposition processes like protodeboronation. Future research will likely focus on developing even more active catalyst systems that can operate at lower temperatures and tolerate an even broader array of functional groups, further expanding the synthetic utility of these valuable electron-deficient building blocks.

References

- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.

- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.

-

Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]

-

Murphy, C. L. W. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]

-

Zhang, H., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(21), 3856. Available at: [Link]

-

Organic Letters Ahead of Print. ACS Publications. (2026). Available at: [Link]

-

Various Authors. (2015). Can anyone guide in synthesis of pyrrole boronic acid ester? ResearchGate. Available at: [Link]

-

Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

-

Shi, Y., et al. Investigation of the N‐substituted groups of pyrroles. Reaction conditions. ResearchGate. Available at: [Link]

-

Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

-

Tsuchimoto, T., et al. (2023). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. ACS Omega. Available at: [Link]

-

Zhang, H., et al. (2019). (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. Available at: [Link]

-

Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6354-6371. Available at: [Link]

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]

-

Le Gac, S., et al. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications. Available at: [Link]

-

Organic Syntheses Procedure. boronic esters. Available at: [Link]

-

American Chemical Society. (2023). Zinc Catalyzed Hydroboration of Esters and Nitriles with Pinacolborane. ACS Publications. Available at: [Link]

-

Donohoe, T. J., et al. (2000). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. ResearchGate. Available at: [Link]

-

Taylor, R. D., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry A. Available at: [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. Available at: [Link]

-

Wenseleers, T., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Scientific Reports. Available at: [Link]

-

Various Authors. (2013). Effect of substituents on SuzukieMiyaura reactions. ResearchGate. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

-

Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443. Available at: [Link]

-

Various Authors. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

-

Various Authors. (2020). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. ResearchGate. Available at: [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub. Available at: [Link]

-

Various Authors. (2015). Pyrrole Protection. ResearchGate. Available at: [Link]

-

Various Authors. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. Available at: [Link]

-

ChemSynthesis. Pyrroles database - synthesis, physical properties. Available at: [Link]

-

Organic Chemistry Portal. Protodeboronation. Available at: [Link]

-

Liu, W., et al. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters. Available at: [Link]

-

Various Authors. (2012). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359-371. Available at: [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. Protodeboronation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of N-Tosyl Pyrrole Boronic Acids

An In-Depth Technical Guide to the Applications of N-Tosyl Pyrrole Boronic Acids in Organic Synthesis

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules, natural products, and advanced materials.[1][2] Consequently, the development of versatile methods for the synthesis and functionalization of the pyrrole ring is a cornerstone of modern organic chemistry. Among the various tools available to synthetic chemists, pyrrole boronic acids and their derivatives have emerged as powerful building blocks, primarily due to their utility in palladium-catalyzed cross-coupling reactions.[3][4]

This guide focuses specifically on N-tosyl pyrrole boronic acids , a class of reagents that offers significant strategic advantages. The p-toluenesulfonyl (tosyl) group, when attached to the pyrrole nitrogen, serves a multifaceted role. As a potent electron-withdrawing group, it significantly modulates the electronic properties of the pyrrole ring.[5][6] This electronic perturbation deactivates the ring toward unwanted electrophilic substitution while simultaneously stabilizing the molecule, making it more robust and easier to handle compared to its N-H counterpart, which is prone to polymerization under acidic conditions.[5][7] Furthermore, the tosyl group can act as a protecting group that can be removed under specific conditions to yield the free N-H pyrrole, adding to its synthetic versatility.[8][9][10]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of N-tosyl pyrrole boronic acids and their pivotal applications in organic synthesis, with a particular focus on Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.

Synthesis of N-Tosyl Pyrrole Boronic Acids: A General Workflow

The preparation of N-tosyl pyrrole boronic acids typically follows a logical two-step sequence: 1) protection of the pyrrole nitrogen with a tosyl group, and 2) subsequent borylation of the N-tosylated pyrrole. The borylation step is often achieved through metal-halogen exchange followed by trapping with a boron electrophile.

Caption: General workflow for the synthesis of N-tosyl pyrrole boronic acids.

Experimental Protocol: Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-boronic acid

This protocol describes a representative synthesis, beginning with the tosylation of pyrrole followed by lithiation and borylation.

Part A: Synthesis of 1-(p-Toluenesulfonyl)pyrrole [5]

-

Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 3.13 g) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere at 0 °C, add a solution of pyrrole (5.00 g) in anhydrous THF (20 mL) dropwise over 30 minutes.

-

Deprotonation: Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the pyrrolide anion.

-

Sulfonylation: Add a solution of p-toluenesulfonyl chloride (14.2 g) in anhydrous THF (20 mL) to the mixture. Continue stirring at room temperature for an additional 3 hours.

-

Workup: Carefully quench the reaction by the slow addition of water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by recrystallization from a methanol/water mixture to afford pure 1-tosyl-1H-pyrrole.

Part B: Synthesis of 1-(p-Toluenesulfonyl)pyrrole-2-boronic acid

-

Lithiation: Dissolve 1-(p-Toluenesulfonyl)pyrrole (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

-

Metal-Halogen Exchange (if starting from a halo-pyrrole) or Direct Deprotonation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude boronic acid can be purified by column chromatography or recrystallization.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyolefins.[11] N-tosyl pyrrole boronic acids are excellent coupling partners in these transformations, enabling the facile introduction of a pyrrole moiety onto a variety of aromatic and heteroaromatic scaffolds.[12][13]

The catalytic cycle, typically employing a Palladium(0) catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The use of N-tosyl pyrrole boronic acids is particularly advantageous for synthesizing molecules of pharmaceutical interest, as the pyrrole-aryl linkage is a common feature in many drug candidates.[13][14]

Comparative Data: Suzuki-Miyaura Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. The following table summarizes representative conditions for coupling N-tosyl pyrrole boronic acids with various aryl halides.

| Aryl Halide (R¹-X) | Boronic Acid (R²-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-1-methylindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 75 | [13] |

| 4-Bromo-2-formylpyrrole | Phenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Dioxane/H₂O | 61 | [15] |

| 4-Bromoanisole | 2-Pyridylboronate ester | Pd₂(dba)₃ (2) | K₃PO₄ | Dioxane | 74 | [16] |

| Aryl Mesylate | Heteroarylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | t-AmOH | High | [12] |

Note: While not all examples use N-tosyl derivatives, they illustrate relevant conditions for coupling pyrrole boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with N-Tosyl-3-pyrroleboronic Acid[13]

-

Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), N-tosyl-3-pyrroleboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).

-

Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed dimethoxyethane (DME) and a small amount of water via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Applications in the Synthesis of Bioactive Molecules

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with anticancer, anti-inflammatory, and antibacterial properties.[1][2][17][18] N-Tosyl pyrrole boronic acids serve as key intermediates in the construction of these complex molecules, allowing for the strategic installation of the pyrrole ring late in a synthetic sequence.[14] For instance, N-tosyl-3-pyrrolecarboxylic acid is a valuable building block for creating novel pharmaceutical agents.[14] The ability to form C-C bonds via Suzuki coupling provides a convergent and modular approach to novel drug candidates, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The Dual Role of the Tosyl Group: Reactivity and Deprotection

The tosyl group is not merely a passive spectator; its strong electron-withdrawing nature is crucial for the success of many synthetic transformations.[5][6] It stabilizes the pyrrole ring against degradation and directs metallation to specific positions, enabling regioselective functionalization. However, for many biological applications, the final compound must be the free N-H pyrrole. Therefore, the efficient removal of the tosyl group is a critical final step.

Deprotection Methodologies

The sulfonamide bond in N-tosylpyrroles is robust but can be cleaved under specific conditions. The most common method is basic hydrolysis, often using sodium hydroxide in a protic solvent.[8][9] Reductive cleavage methods have also been reported.[19][20]

Caption: Workflow for the basic hydrolysis (deprotection) of an N-tosyl pyrrole.

Experimental Protocol: N-Tosyl Group Deprotection via Basic Hydrolysis[8][9]

-

Reaction Setup: Dissolve the N-tosyl pyrrole derivative in a 9:1 mixture of methanol and water (to a concentration of approximately 0.8 M).

-

Base Addition: Add crushed sodium hydroxide pellets (3.0 equivalents) to the solution.

-

Reaction: Stir the mixture vigorously at ambient temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Separate the phases and extract the aqueous phase with additional ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Evaporate the solvent to obtain the analytically pure N-H pyrrole product.

Conclusion and Future Outlook

N-tosyl pyrrole boronic acids are highly valuable and versatile reagents in the synthetic organic chemist's toolkit. The tosyl group provides a unique combination of stability, reactivity modulation, and the option for subsequent removal, making these compounds ideal building blocks for complex molecule synthesis. Their application in Suzuki-Miyaura cross-coupling has become a routine and reliable method for constructing pyrrole-aryl bonds found in numerous pharmaceuticals and materials.

Future research in this area will likely focus on expanding the scope of coupling partners, developing more sustainable and efficient catalytic systems, and exploring novel applications of these building blocks in areas such as materials science for the development of conductive polymers and organic electronics. The continued innovation in the synthesis and application of these powerful intermediates will undoubtedly accelerate discovery in both drug development and materials science.

References

- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.

- 1-Tosylpyrrole | Chemical Reagent for Research.Benchchem.

- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Str

- Removal of the tosyl and nosyl groups.

- The Role of N-Tosyl-3-pyrrolecarboxylic Acid in Modern Organic Synthesis.Source TBD.

- Beyond N−Ts deprotection: diversification of sulfonyl pyrroles.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions.MDPI.

- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.Source TBD.

- Bioactive molecules containing a pyrrole skeleton and synthetic protocols.

- Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous C

- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)

- Tosyl group.Grokipedia.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.Source TBD.

- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.PMC - NIH.

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.Source TBD.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.NIH.

- Suzuki-Miyaura Coupling.Chemistry LibreTexts.

- Tosyl group.Wikipedia.

- Side reactions of 1-Tosylpyrrole in acidic or basic conditions.Benchchem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tosyl group - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]